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Compound of Interest

Compound Name: 3,4-Dimethylpentanoic acid

cat. No.: B1296145

An In-Depth Technical Guide to (R)-3,4-Dimethylpentanoic Acid: Properties, Synthesis, and
Applications

Introduction

3,4-Dimethylpentanoic acid is a branched-chain fatty acid characterized by methyl groups at
the third and fourth positions of its carbon backbone.[1][2] While the racemic mixture has its
utility, the true value for researchers in drug development and stereoselective synthesis lies in
its enantiomerically pure forms. This guide focuses specifically on the (R)-enantiomer, (R)-3,4-
Dimethylpentanoic acid.

The principle of chirality is fundamental to biology; the three-dimensional arrangement of atoms
within a molecule dictates its interaction with the inherently chiral systems of life, such as
enzymes and receptors.[3][4] Enantiomers of the same compound can exhibit vastly different
pharmacological, toxicological, and metabolic profiles.[5] Understanding the specific properties
and synthesis of a single enantiomer like (R)-3,4-Dimethylpentanoic acid is therefore critical
for its application as a sophisticated chiral building block.

This technical guide provides a comprehensive overview of (R)-3,4-Dimethylpentanoic acid,
covering its physicochemical properties, stereoselective synthetic strategies, spectroscopic
characterization, key applications in research and development, and essential safety protocols
for laboratory handling.

Part 1: Physicochemical and Stereochemical
Properties
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Molecular Structure and Core Properties

(R)-3,4-Dimethylpentanoic acid is an aliphatic carboxylic acid. Its branched structure imparts
distinct physical properties compared to its linear-chain isomers.[1]

Property Value Source(s)
IUPAC Name (R)-3,4-Dimethylpentanoic acid  [1][6]
Molecular Formula C7H1402 (116171
Molecular Weight 130.18 g/mol [1][71[8]

3302-06-5 (unspecified
CAS Number _ [11[6]
stereochemistry)

The Significance of the (R)-Configuration

The stereochemistry of this molecule is defined by the single chiral center at the C-3 position.
The designation '(R)' is derived from the Latin rectus (right) and is assigned based on the
Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the carboxyl group receives the
highest priority, followed by the isopropyl group at C-4, the methyl group at C-3, and finally the
implicit hydrogen atom.[1] The clockwise arrangement from highest to lowest priority defines
the (R)-configuration.

The specific spatial arrangement of the (R)-enantiomer is paramount in its interaction with
biological systems. Enzymes and receptors possess three-dimensional active sites that are
themselves chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired
biological response, while the other may bind weakly, not at all, or even interact with a different
target, potentially causing off-target effects or toxicity.[9][10] This stereospecificity is the primary
driver for the development of single-enantiomer drugs.[5]
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Caption: Cahn-Ingold-Prelog (CIP) priorities for (R)-3,4-Dimethylpentanoic acid.

Tabulated Physical Properties

The physical properties of 3,4-dimethylpentanoic acid are critical for its handling, purification,
and use in synthetic reactions.

Property Value Unit Source(s)
Density 0.933 g/cm3 [1]
Boiling Point 109 (at 14 mmHg) °C [7]
Flash Point 94.5 °C [1][11]
pKa (Predicted) 4.80+0.10 [2]
Log Water Solubility
-1.37 [1]I8]
(log10WS)
Octanol/Water
1.753 (Calculated) [8]

Partition Coeff. (logP)

Part 2: Synthesis and Resolution

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1296145?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296145?utm_src=pdf-body
https://www.benchchem.com/product/b1296145?utm_src=pdf-body
https://www.smolecule.com/products/s706418
https://www.myskinrecipes.com/shop/en/aliphatic-carboxylic-acid-derivatives/132162-34-dimethylpentanoic-acid.html
https://www.smolecule.com/products/s706418
https://www.lookchem.com/casno3302-06-5.html
https://www.guidechem.com/encyclopedia/3-4-dimethylpentanoic-acid-dic376371.html
https://www.smolecule.com/products/s706418
https://www.chemeo.com/cid/17-200-0/3-4-Dimethylpentanoic-acid
https://www.chemeo.com/cid/17-200-0/3-4-Dimethylpentanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The production of enantiomerically pure (R)-3,4-Dimethylpentanoic acid is a key challenge
that can be addressed through two primary strategies: direct enantioselective synthesis or the
resolution of a racemic mixture.

Achiral Synthesis of Racemic 3,4-Dimethylpentanoic
Acid
A common approach to the racemic compound involves a three-step sequence utilizing the

Horner-Wadsworth-Emmons (HWE) reaction.[1] This method is robust and provides the
racemic acid, which can then be subjected to chiral resolution.

@aldehyde + Phosphona@

Horner-Wadsworth-Emmons
Condensation

l

Hydrogenation
(e.g., H2, Pd/C)

l

Saponification
(e.g., KOH, H20)

Click to download full resolution via product page
Caption: Workflow for the racemic synthesis of 3,4-Dimethylpentanoic acid.

Experimental Protocol: Racemic Synthesis (Conceptual)
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« HWE Condensation: A phosphonate ylide is deprotonated with a strong base (e.g., NaH) and
reacted with isobutyraldehyde to form an a,3-unsaturated ester. The choice of phosphonate
and reaction conditions can influence the E/Z selectivity of the resulting alkene.

o Hydrogenation: The resulting unsaturated ester is subjected to catalytic hydrogenation (e.qg.,
using hydrogen gas and a palladium on carbon catalyst) to reduce the carbon-carbon double
bond, yielding the saturated ester.

o Saponification: The saturated ester is hydrolyzed using a strong base like potassium
hydroxide in an aqueous solution, followed by an acidic workup to protonate the carboxylate,
yielding the final racemic 3,4-dimethylpentanoic acid.[1]

Enantioselective Synthesis

Directly synthesizing the (R)-enantiomer offers a more elegant and often more efficient route to
the desired product. Methods like fluorous-phase asymmetric synthesis have been
demonstrated for the stereoselective preparation of this enantiomer.[1] These techniques utilize
a chiral auxiliary or catalyst to control the stereochemical outcome of a key bond-forming step.

Causality in Enantioselective Synthesis: The core principle is the creation of a diastereomeric
transition state. A chiral catalyst or auxiliary interacts with the substrate to create a high-energy
and a low-energy pathway for the formation of the two possible enantiomers. The reaction
proceeds preferentially through the lower-energy transition state, leading to an excess of one
enantiomer.

Chiral Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. A
classic and reliable method is the formation of diastereomeric salts.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1296145?utm_src=pdf-body
https://www.smolecule.com/products/s706418
https://www.smolecule.com/products/s706418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Racemic Acid
((R)-Acid + (S)-Acid)

Add Chiral Base
(e.g., (R)-phenylethylamine)

Diastereomeric Salts
((R,R)-Salt + (S,R)-Salt)

Fractional Crystallization
(Exploits different solubilities)

(Insoluble (R,R)—Sala (Soluble (S,R)-Salt)

(Acidificatiora (Acidificatiora
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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